molecular formula C14H18ClNO6 B13090048 Ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate

Ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate

Katalognummer: B13090048
Molekulargewicht: 331.75 g/mol
InChI-Schlüssel: ZVTVHISGNOSZJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate is a chemical compound with the molecular formula C14H18ClNO6 and a molecular weight of 331.75 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate typically involves multiple steps. One common method starts with 4-(methylamino)-3-nitrobenzoic acid as a starting material . The synthetic route includes reduction, esterification, and oxalate formation. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Analyse Chemischer Reaktionen

Ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate involves its interaction with specific molecular targets. In the context of its anti-cancer activity, it is believed to interfere with cellular pathways that regulate cell growth and apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest it may inhibit certain enzymes involved in cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound that contribute to its specific properties and applications.

Eigenschaften

Molekularformel

C14H18ClNO6

Molekulargewicht

331.75 g/mol

IUPAC-Name

ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate;oxalic acid

InChI

InChI=1S/C12H16ClNO2.C2H2O4/c1-3-16-12(15)7-11(14)9-5-4-8(2)10(13)6-9;3-1(4)2(5)6/h4-6,11H,3,7,14H2,1-2H3;(H,3,4)(H,5,6)

InChI-Schlüssel

ZVTVHISGNOSZJP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)C)Cl)N.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.